molecular formula C20H16BrNO B2435838 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide CAS No. 255713-97-4

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide

Cat. No.: B2435838
CAS No.: 255713-97-4
M. Wt: 366.258
InChI Key: YWZOLNLRVBRACM-UHFFFAOYSA-M
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Description

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is a synthetic organic compound that features a fluorenyl group and a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide typically involves the following steps:

    Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.

    Pyridinium Group Introduction: The pyridinium moiety can be introduced via a nucleophilic substitution reaction using pyridine and an appropriate leaving group.

    Coupling Reaction: The final step involves coupling the fluorenyl intermediate with the pyridinium group under specific reaction conditions, often in the presence of a brominating agent to form the bromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridinium moiety to a pyridine or other reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl-pyridine compounds.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or marker in biological studies due to its fluorescent properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Fluorenyl Compounds: Such as 9-fluorenone and 9-fluorenylmethanol.

    Pyridinium Compounds: Including N-methylpyridinium and N-ethylpyridinium salts.

Uniqueness

1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is unique due to the combination of the fluorenyl and pyridinium groups, which may confer distinct electronic, optical, and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-pyridin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16NO.BrH/c22-20(14-21-10-4-1-5-11-21)16-8-9-19-17(13-16)12-15-6-2-3-7-18(15)19;/h1-11,13H,12,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZOLNLRVBRACM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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